molecular formula C6H16Cl2N2 B1506868 (2S,6S)-2,6-Dimethylpiperazine dihydrochloride CAS No. 162240-96-2

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride

Cat. No.: B1506868
CAS No.: 162240-96-2
M. Wt: 187.11 g/mol
InChI Key: SFOYHYMXNYOPAI-USPAICOZSA-N
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Description

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.11 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (2S,6S)-2,6-Dimethylpiperazine dihydrochloride is the N-methyl-D-aspartate (NMDA) receptor . This receptor plays a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

This compound interacts with its targets by antagonizing the non-competitive and subtype non-selective activity-dependent NMDA receptor . This interaction results in changes in the receptor’s function, leading to alterations in neuronal signaling .

Biochemical Pathways

The compound affects several biochemical pathways. It promotes the activity of the AMPA receptor and directly binds with the tyrosine kinase receptor TrkB . These differentially expressed proteins mainly participate in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . They are involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .

Pharmacokinetics

It is known that the compound has a strong effect at a concentration of 005 nM, suggesting a high bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include changes in protein expression in the hippocampus of depressed mice . The compound’s action is closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the frequency of treatment can modulate the cognitive effects of repeated exposure to the compound

Properties

IUPAC Name

(2S,6S)-2,6-dimethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOYHYMXNYOPAI-USPAICOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H](N1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718680
Record name (2S,6S)-2,6-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162240-96-2
Record name (2S,6S)-2,6-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6S)-2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 2
(2S,6S)-2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 3
(2S,6S)-2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 4
(2S,6S)-2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 5
(2S,6S)-2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 6
(2S,6S)-2,6-Dimethylpiperazine dihydrochloride

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